tert-Butyl N-hydroxycarbamate

Overview

Description

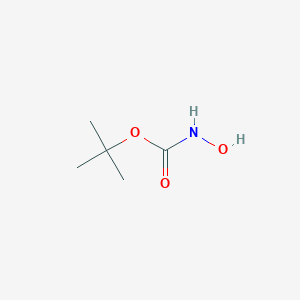

tert-Butyl N-hydroxycarbamate (CAS 36016-38-3), also known as N-Boc-hydroxylamine, is a multifunctional compound first synthesized in 1959 . It features a tert-butoxycarbonyl (Boc) group attached to a hydroxylamine moiety, forming the molecular formula C₅H₁₁NO₃ (molecular weight: 133.15 g/mol) . This compound is notable for its planar N-hydroxycarbamate group, with a torsion angle O(1)–C(1)–N(1)–O(3) of +2.1(2)°, indicating minimal structural distortion . Its applications include serving as a precursor for generating t-Boc–N=O, a dienophile in Diels-Alder reactions, and as a versatile intermediate in organic synthesis .

The X-ray crystal structure, first reported in 2023, reveals a unique hydrogen-bonded network. Two parallel molecular chains are linked via C=O···H–N interactions (N(1)–H(1)···O(1): 2.17 Å, 152°), which are cross-linked by C=O···H–O bonds (O(3)–H(3)···O(1): 1.87 Å, 161°) . This arrangement forms a ribbon-like architecture distinct from related compounds .

Preparation Methods

tert-Butyl N-hydroxycarbamate can be synthesized using several methods. One common synthetic route involves the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . The reaction typically takes place in an organic solvent such as hexane, and the product is purified by recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Oxidation to Nitroso Intermediates

tert-Butyl N-hydroxycarbamate serves as a precursor to tert-butyl nitrosoformate (t-Boc–N=O), a potent dienophile. This transformation occurs via copper-catalyzed oxidation using alkyl hydroperoxides or aerobic conditions . For example:

-

Mechanism : Cu(I) catalysts (e.g., CuCl) mediate oxidation in THF, forming nitroso intermediates that participate in subsequent reactions .

-

Yield Optimization :

Catalyst Base Solvent Yield (%) CuCl Pyridine THF 78 CuBr Pyridine THF 65

This reaction is critical for Diels-Alder applications .

Diels-Alder Reactions

The generated t-Boc–N=O reacts with dienes to form 3,6-dihydro-2H-1,2-oxazines. Key findings include:

-

Substrate Scope : Electron-rich dienes (e.g., 1,3-cyclohexadiene) yield cycloadducts with high regioselectivity .

-

Case Study : Reaction with N-Cbz-protected spirocyclic dienes produces spirocycloadducts, pivotal in synthesizing spironoraristeromycin .

Representative Data :

| Diene Type | Product Yield (%) |

|---|---|

| Acyclic dienes | 70–85 |

| Cyclic dienes (e.g., furan) | 65–78 |

Amination Reactions

This compound facilitates ortho-selective amination of arene carboxylic acids using DCC as a coupling agent :

-

Substrate Compatibility :

Arene Carboxylic Acid Yield (%) 4-Methylbenzoic acid 95 3,5-Di-tert-butylbenzoic acid 89 -

Conditions : Reactions proceed at 0°C to room temperature in CHCl, with purification via silica chromatography .

Reactions with Organometallics

The compound behaves as an N-(Boc)-protected nitrone equivalent, reacting with Grignard or organolithium reagents to form N-(Boc)hydroxylamines :

Stability and Decomposition

Under acidic or thermal conditions, this compound undergoes elimination:

Scientific Research Applications

Synthesis of tert-Butyl N-hydroxycarbamate

The synthesis of this compound typically involves the reaction of hydroxylamine hydrochloride with tert-butyl dicarbonate (BocO) in the presence of a base such as potassium carbonate. This reaction produces N-Boc-hydroxylamine, which is crucial for various synthetic applications in organic chemistry.

Applications in Organic Synthesis

-

Diels-Alder Reactions :

- This compound acts as a precursor for generating t-Boc–N=O, which can be utilized as a dienophile in Diels-Alder reactions. This application is significant for synthesizing complex cyclic compounds efficiently.

- Case Study : In a study published by RSC, it was demonstrated that using N-Boc-hydroxylamine in Diels-Alder cycloadditions resulted in high yields of desired products under mild conditions .

-

Synthesis of Aziridines :

- The compound is used in the preparation of aziridines through cycloaddition reactions involving azides and nitroso Diels-Alder adducts. This application is vital for producing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

- Data Table :

Reaction Type Reactants Yield (%) Cycloaddition Azides + Nitroso Diels-Alder Adducts 78 Diels-Alder t-Boc–N=O + Diene 85 - Amination Reactions :

Applications in Medicinal Chemistry

- Prodrug Formation :

- N-Boc-hydroxylamine can be utilized to create prodrugs that release active hydroxylamine derivatives upon hydrolysis, potentially enhancing the bioavailability of drugs.

- Antioxidant Properties :

- Similar compounds have shown antioxidant activity, suggesting potential applications in developing therapeutic agents targeting oxidative stress-related diseases.

- Case Study : A study indicated that derivatives of phenolic antioxidants exhibit neuroprotective effects by combating oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of tert-Butyl N-hydroxycarbamate involves its ability to form hydrogen bonds and participate in various chemical reactions. Its molecular targets include enzymes and other proteins that interact with its hydroxycarbamate functional group . The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking their function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison of Hydrogen-Bonding Patterns

The hydrogen-bonding networks of tert-butyl N-hydroxycarbamate and its analogs determine their crystallographic packing and stability. Key comparisons include:

Table 1: Hydrogen-Bond Parameters in Selected Compounds

Key Observations :

- This compound exhibits dual hydrogen-bonding interactions (N–H···O and O–H···O), creating a cross-linked parallel-chain structure .

- N-Pivaloylhydroxylamine forms antiparallel chains with stronger O–H···O bonds (H···A = 1.74 Å) and R₂²(10) dimer motifs .

- tert-Butyl carbazate adopts a rectangular array via N–H···N interactions, while tert-butyl carbamate forms simpler R₂²(8) dimers .

Crystallographic Packing and Torsion Angles

The planarity of the N-hydroxycarbamate group influences molecular packing:

Table 2: Torsion Angles and Packing Motifs

Key Observations :

- The near-planar conformation of this compound (+2.1°) facilitates dense hydrogen bonding, contrasting with the antiparallel chains of N-pivaloylhydroxylamine .

- Longer-chain analogs (e.g., N-hexanoylhydroxylamine) form 2D layers with hydrophobic regions, highlighting the role of alkyl substituents in packing .

Biological Activity

tert-Butyl N-hydroxycarbamate (N-Boc-hydroxylamine) is a compound with significant potential in various biological applications. It is known for its utility in organic synthesis and as a precursor for diverse chemical reactions, including those involving nitrogen oxides. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structural characteristics that contribute to its biological properties.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 133.15 g/mol

- Melting Point : 53°C to 57°C

- Appearance : Crystalline powder, typically white to light pink

The compound features a tert-butyl group attached to a carbamate moiety, which is essential for its reactivity and interaction with biological targets. The X-ray crystallography studies have revealed that the molecular structure forms ribbons through hydrogen bonding, contributing to its solid-state properties and possibly influencing its biological interactions .

Antimicrobial Activity

Research indicates that various derivatives of N-hydroxycarbamates exhibit antimicrobial properties. However, studies specifically targeting this compound have shown mixed results. For instance, while some sterol analogs derived from similar compounds demonstrated growth inhibition against cancer cell lines (e.g., MCF-7 and PC-3), this compound itself has not been prominently featured in such assays .

Anticancer Potential

The anticancer activity of compounds related to this compound has been noted, particularly through the development of new sterol analogs that exhibit improved inhibitory activity against breast and prostate cancer cell lines. The mechanism often involves the cleavage of the N-O bond in the nitroso derivatives, leading to enhanced cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

- Nitrosation Reactions : It can act as a source of nitroso species, which are known to participate in biological processes affecting cell signaling and apoptosis.

- Hydrogen Bonding : The ability to form hydrogen bonds may facilitate interactions with various biological macromolecules, enhancing or inhibiting their functions.

- Precursor for Reactive Intermediates : As a hydroxylamine derivative, it can serve as a precursor for generating reactive intermediates that may interact with cellular components.

Synthesis and Applications

A study highlighted the synthesis of ortho-selective amination reactions using this compound as a key reagent. The results demonstrated varying yields depending on the reaction conditions, indicating its versatility in synthetic applications .

Structural Analysis

Recent structural studies have provided insights into the molecular arrangement of this compound. The formation of parallel chains linked by hydrogen bonds suggests potential pathways for interaction with other molecules, which could be pivotal in understanding its biological activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic methods for tert-butyl N-hydroxycarbamate, and how can purity be ensured?

- Methodology : The compound is synthesized via the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate [(Boc)₂O] in a THF/water mixture at 0°C, followed by neutralization with NaHCO₃. The product is isolated by extraction with ethyl acetate and vacuum drying, yielding 96% purity . To ensure purity, column chromatography or recrystallization (e.g., using ethyl acetate/hexane) is recommended. Monitor reaction progress via TLC or NMR to confirm Boc-protection completion.

Q. How should researchers characterize this compound, and what key spectral data are critical?

- Characterization Protocol :

- ¹H NMR : Key peaks include a singlet at δ 1.40 ppm (9H, tert-butyl group) and exchangeable protons at δ 7.64 and 8.39 ppm (N–H and O–H) in acetone-d₆ .

- Melting Point : Report ranges from 53–57°C (lit. 53–55°C , 58–60°C ); discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) for precise measurement.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 134.1 (theoretical 133.15 g/mol) .

Q. What storage conditions are required to maintain the compound’s stability?

- Stability Guidelines : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents . Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) are recommended for long-term storage assessments.

Advanced Research Questions

Q. How can this compound serve as a precursor for O-substituted hydroxylamines, and what mechanistic considerations apply?

- Synthetic Strategy : React the compound with methanesulfonates of primary/secondary alcohols in the presence of a base (e.g., K₂CO₃) to achieve O-alkylation. Subsequent acidic deprotection (HCl/dioxane) removes the Boc group, yielding O-substituted hydroxylamines .

- Mechanistic Insight : The reaction proceeds via nucleophilic substitution (SN2), where the hydroxylamine oxygen attacks the electrophilic carbon of the alkylating agent. Steric hindrance from the tert-butyl group enhances regioselectivity for O- over N-alkylation .

Q. How should researchers address contradictions in reported melting points (e.g., 53–57°C vs. 58–60°C)?

- Data Reconciliation :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities; commercial samples may contain residual solvents (e.g., THF) .

- Crystallinity : Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) to isolate polymorphs and compare DSC thermograms.

- Method Calibration : Validate melting point apparatus with standard references (e.g., caffeine, 236°C) to rule out instrumental error .

Properties

IUPAC Name |

tert-butyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(2,3)9-4(7)6-8/h8H,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDVJQOGFWAVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189587 | |

| Record name | tert-Butyl N-hydroxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36016-38-3 | |

| Record name | tert-Butyl N-hydroxycarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36016-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl N-hydroxycarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036016383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36016-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 36016-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl N-hydroxycarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-hydroxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL N-HYDROXYCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJV9GPX5T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.